molecular formula C21H22O6 B15131961 Beta, beta-dimethylacrylshikonin

Beta, beta-dimethylacrylshikonin

Cat. No.: B15131961
M. Wt: 370.4 g/mol
InChI Key: ZWYUHJQQLXNNSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beta, beta-dimethylacrylshikonin can be synthesized through various chemical routes. One common method involves the extraction of shikonin from the roots of Lithospermum erythrorhizon, followed by chemical modifications to introduce the beta, beta-dimethylacryl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

Industrial production of this compound often relies on large-scale extraction from plant sources, followed by purification and chemical modification processes. Advances in biotechnology have also enabled the use of genetically engineered biosynthetic pathways to produce shikonin and its derivatives, including this compound, in higher yields .

Comparison with Similar Compounds

Beta, beta-dimethylacrylshikonin is unique among shikonin derivatives due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its specific effects on apoptosis and angiogenesis, making it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

[1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate

InChI

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3

InChI Key

ZWYUHJQQLXNNSY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C

Origin of Product

United States

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